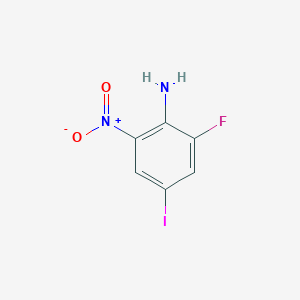

![molecular formula C7H5BrN2S B1304842 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione CAS No. 68468-39-3](/img/structure/B1304842.png)

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione

Overview

Description

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione, commonly referred to as 5-BBI, is a heterocyclic aromatic compound that has been widely used in both synthetic and medicinal chemistry. It has been studied for its ability to form complexes with metals, its ability to form covalent bonds with other molecules, and its potential for being used as a drug.

Scientific Research Applications

Therapeutic Potential and Medicinal Chemistry

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione, as a derivative of benzimidazole and imidazole compounds, is involved in a wide array of therapeutic applications. Benzimidazole derivatives are recognized for their diverse biological and clinical applications, with studies indicating that various substituents around the benzimidazole nucleus result in pharmacologically active compounds of therapeutic interest. These compounds have been implemented in the development of antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant as well as depressant agents, making them significant scaffolds for the development of new therapeutic agents (Babbar, Swikriti, & Arora, 2020). Similarly, imidazole derivatives have shown promise in antitumor activities, with specific derivatives undergoing preclinical testing stages, indicating their potential in drug discovery and synthesis for various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, the benzimidazole and imidazole derivatives serve as crucial components. The synthesis of these compounds involves various chemical reactions, offering a broad spectrum of potential applications in medicinal chemistry and other fields. For instance, the synthesis of nitrogen-containing heterocycles, including imidazole derivatives, involves tandem reactions, indicating the compound's significance in developing applications of tandem catalysis in medicinal chemistry (Campos & Berteina‐Raboin, 2020).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives, closely related to benzimidazole derivatives, have been explored for their antioxidant and anti-inflammatory properties. These derivatives are seen as lead molecules for designing and developing therapeutic agents, including anticancer, anti-inflammatory, and antiviral agents. The research in this area aims to synthesize benzofused thiazole derivatives and test their antioxidant and anti-inflammatory activities, contributing to the development of new therapeutic agents (Raut et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The activity of this compound may depend on the substitutions on the phenyl part of the benzimidazole moiety .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosine kinases, which are crucial in cell signaling pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism is its ability to inhibit tyrosine kinases, which play a pivotal role in cell signaling. This inhibition disrupts the phosphorylation cascade, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods. Long-term exposure to this compound in vitro and in vivo has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory or anticancer properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it may inhibit cytochrome P450 enzymes, leading to changes in drug metabolism and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation can impact its activity and function, with potential implications for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall function within the cell .

properties

IUPAC Name |

5-bromo-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTQEFLQSTYJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388217 | |

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68468-39-3 | |

| Record name | 68468-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)